洛伐他汀-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lovastatin is used together with a proper diet to lower cholesterol and triglyceride (fat) levels in the blood. This medicine may also help prevent medical problems (eg, chest pain, heart attack, stroke) caused by fat clogging the blood vessels .

Synthesis Analysis

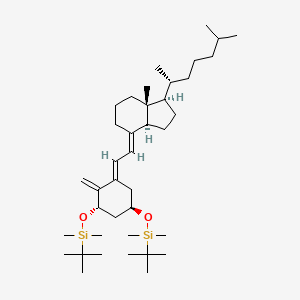

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate acting enoyl reductase (LovC). A full trans DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps . The lovastatin synthesis pathway consumes carbon more slowly than the biomass growth process .Molecular Structure Analysis

The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .Chemical Reactions Analysis

Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . After intrinsic stability tests and observations on hydrolytic degradation of lovastatin, the drug was subjected to physical contact (4 h, 333 K) with BHA and citric acid excipients, which were given incompatible by DSC, to assess and identify a possible degradation product by HPLC .Physical And Chemical Properties Analysis

Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It has morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .科学研究应用

抗肿瘤作用和癌症研究

联合治疗中的抗肿瘤活性:已观察到洛伐他汀在小鼠模型中表现出抗肿瘤活性。与丁酸盐或其前药三丁酸甘油酯联合使用时,对小鼠刘易斯肺癌表现出协同作用。该治疗诱导凋亡并影响细胞周期分布、p21、p53 和 cyclin D1 的表达,显着抑制小鼠肿瘤生长 (Giermasz 等人,2002)。

抑制乳腺癌转移:洛伐他汀可以抑制乳腺癌细胞的转移能力。它导致细胞骨架破坏,影响细胞粘附、迁移和蛋白水解,并减少小鼠的实验性肺转移数量 (Farina 等人,2004)。

增强抗肿瘤活性并减轻心脏毒性:与多柔比星联合使用时,洛伐他汀已显示出对各种小鼠肿瘤细胞系增加的细胞毒活性,并减少多柔比星引起的心脏损伤 (Feleszko 等人,2000)。

神经和心血管应用

神经保护和神经细胞保护作用:洛伐他汀已显示出神经保护活性,尤其是在格林-巴利综合征模型中。它抑制实验性自身免疫性神经炎的发展,而不会引起肝毒性或肌毒性并发症 (Sarkey 等人,2007)。

对癌细胞中细胞通路的影响:洛伐他汀已被证明可以诱导各种细胞途径的改变,包括雌激素受体信号传导、谷氨酸代谢和蛋白质泛素化途径 (Dong 等人,2011)。

其他应用

发酵中的统计优化:已对使用红曲霉在固态发酵中生产洛伐他汀进行了研究。这包括光谱表征和产量优化 (Dikshit 和 Tallapragada,2016)。

药代动力学和药效学研究:已对洛伐他汀与其他治疗方法(例如高脂血症大鼠中的黄连制剂)联合使用的药代动力学和药效学进行了研究,提供了对其作用和相互作用的见解 (Peng 等人,2021)。

安全和危害

未来方向

Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .

属性

CAS 编号 |

1002345-93-8 |

|---|---|

产品名称 |

Lovastatin-d3 |

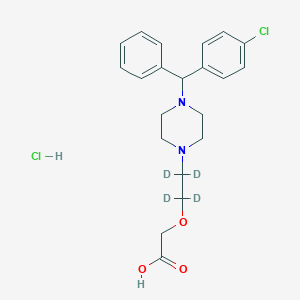

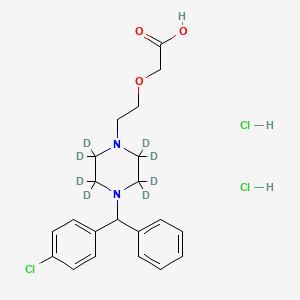

分子式 |

C24H33O5D3 |

分子量 |

407.56 |

外观 |

White Solid |

熔点 |

152-155°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

75330-75-5 (unlabelled) |

同义词 |

(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |

标签 |

Lovastatin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。